![molecular formula C12H14Cl2O2 B13869014 2-[(3,4-Dichlorophenyl)methyl]-3-methylbutanoic acid](/img/structure/B13869014.png)
2-[(3,4-Dichlorophenyl)methyl]-3-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3,4-Dichlorophenyl)methyl]-3-methylbutanoic acid is an organic compound characterized by the presence of a dichlorophenyl group attached to a butanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dichlorophenyl)methyl]-3-methylbutanoic acid typically involves the reaction of 3,4-dichlorobenzyl chloride with 3-methylbutanoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of such reactors allows for precise control of reaction conditions, including temperature and residence time, which are critical for optimizing the production process .
化学反応の分析
Types of Reactions
2-[(3,4-Dichlorophenyl)methyl]-3-methylbutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .
科学的研究の応用
2-[(3,4-Dichlorophenyl)methyl]-3-methylbutanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(3,4-Dichlorophenyl)methyl]-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The dichlorophenyl group is known to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence cellular signaling and metabolic processes .
類似化合物との比較
Similar Compounds
3,4-Dichlorophenylacetic acid: Similar in structure but with an acetic acid backbone.
3,4-Dichloromethylphenidate: An analogue with increased potency and duration of action.
Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate: Used as a catalyst in various chemical reactions
Uniqueness
2-[(3,4-Dichlorophenyl)methyl]-3-methylbutanoic acid is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications. Its dichlorophenyl group provides a versatile platform for further chemical modifications, making it valuable in synthetic chemistry and industrial applications.
特性
分子式 |
C12H14Cl2O2 |
|---|---|
分子量 |
261.14 g/mol |
IUPAC名 |
2-[(3,4-dichlorophenyl)methyl]-3-methylbutanoic acid |
InChI |
InChI=1S/C12H14Cl2O2/c1-7(2)9(12(15)16)5-8-3-4-10(13)11(14)6-8/h3-4,6-7,9H,5H2,1-2H3,(H,15,16) |
InChIキー |
KHKVFMKBFBGJSU-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(CC1=CC(=C(C=C1)Cl)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


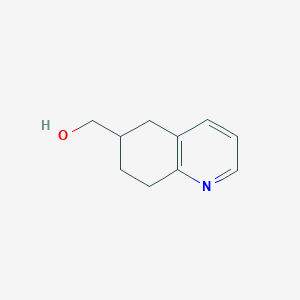
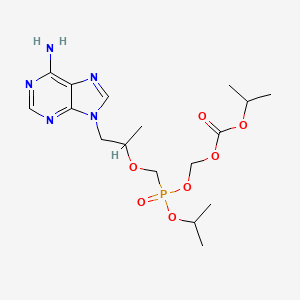
![2-[3-oxo-3-[4-(thiophene-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one](/img/structure/B13868946.png)
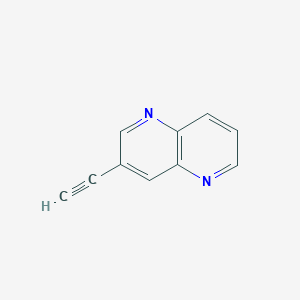
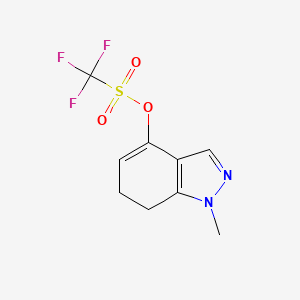
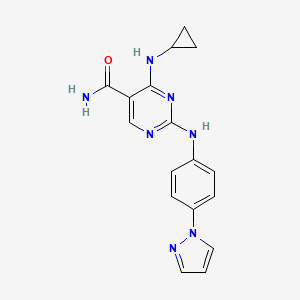
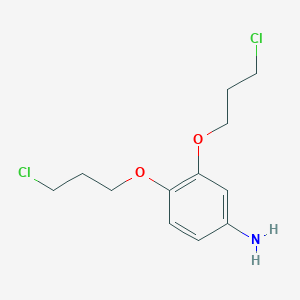



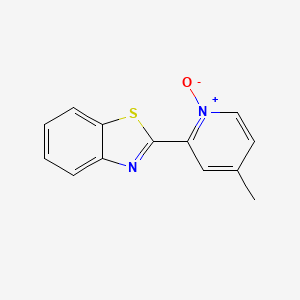


![4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride](/img/structure/B13869012.png)
